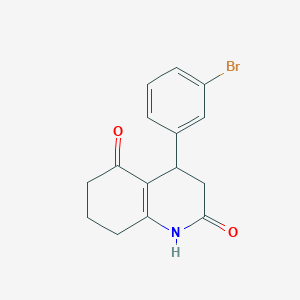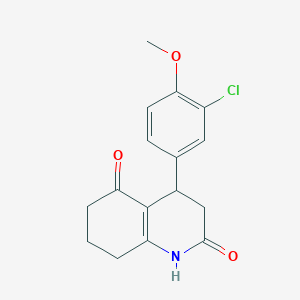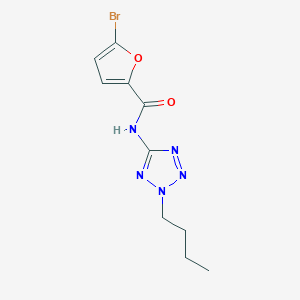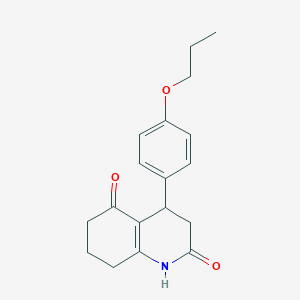
3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one, also known as MPI-0479605, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized in the laboratory and is currently being studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one involves the inhibition of the enzyme PAK1 (p21-activated kinase 1), which plays a critical role in several cellular processes such as cell proliferation, migration, and survival. By inhibiting PAK1, 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one disrupts these cellular processes and induces cell death in cancer cells. Additionally, the inhibition of PAK1 by 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to reduce inflammation and prevent neuronal death.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to inhibit cell proliferation and induce apoptosis by disrupting the activity of PAK1. In inflammation research, 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to reduce the production of inflammatory cytokines and chemokines by inhibiting the activity of PAK1. In neurodegenerative disease research, 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been studied for its potential to prevent neuronal death and improve cognitive function by inhibiting the activity of PAK1.
Advantages and Limitations for Lab Experiments
3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in the laboratory. It has been shown to have high selectivity for PAK1, which reduces the risk of off-target effects. Additionally, 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to have good pharmacokinetic properties, which makes it a promising candidate for in vivo studies.
One limitation of 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one is that it has not yet been studied extensively in vivo. While it has shown promising results in vitro, more research is needed to determine its efficacy and safety in animal models and humans. Additionally, the mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood, and more research is needed to elucidate its molecular targets and downstream effects.
Future Directions
There are several future directions for research on 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one. One area of interest is the development of new analogs with improved potency and selectivity for PAK1. Additionally, more research is needed to determine the efficacy and safety of 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one in animal models and humans. Another area of interest is the potential use of 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one in combination with other drugs or therapies for cancer, inflammation, and neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one and its downstream effects on cellular processes.
Scientific Research Applications
3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have promising therapeutic potential in several scientific research applications. It has been studied for its effects on cancer cells, inflammation, and neurodegenerative diseases. In cancer research, 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to inhibit cell proliferation and induce apoptosis in several types of cancer cells. In inflammation research, 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disease research, 3-(4-methoxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been studied for its potential to prevent neuronal death and improve cognitive function.
properties
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-24-16-12-10-14(11-13-16)20-19-17(8-5-9-18(19)23)21-22(20)15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBJFGLKAXQNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NN2C4=CC=CC=C4)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(3-ethoxy-4-hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4435715.png)


![7-allyl-3-tert-butyl-1-isopropyl-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4435736.png)
![1-butyl-N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4435741.png)
![N-(2-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435745.png)


![4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4435778.png)

![6-chloro-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B4435799.png)
![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4435804.png)
